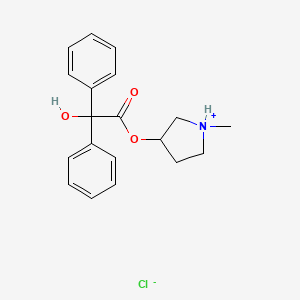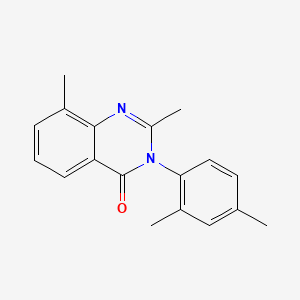
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazolinone core substituted with a 2,4-dimethylphenyl group and two additional methyl groups at positions 2 and 8.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- typically involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazolinone derivatives with hydrogenated aromatic rings.
Substitution: Halogenated or nitrated quinazolinone derivatives.
科学研究应用
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
相似化合物的比较
Similar Compounds
Quinazolinone: The parent compound with a similar core structure but lacking the specific substitutions.
2,4-Dimethylquinazoline: A related compound with methyl groups at positions 2 and 4.
3-Phenylquinazolinone: A compound with a phenyl group at position 3 instead of the 2,4-dimethylphenyl group.
Uniqueness
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,8-dimethyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,4-dimethylphenyl group and additional methyl groups can enhance its lipophilicity and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
35711-16-1 |
|---|---|
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC 名称 |
3-(2,4-dimethylphenyl)-2,8-dimethylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O/c1-11-8-9-16(13(3)10-11)20-14(4)19-17-12(2)6-5-7-15(17)18(20)21/h5-10H,1-4H3 |
InChI 键 |
RPKMJGAJJHITMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=C(C=CC=C3C2=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



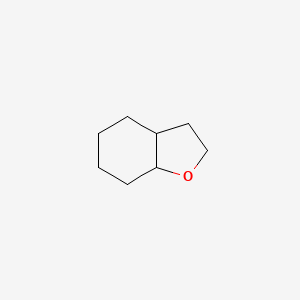

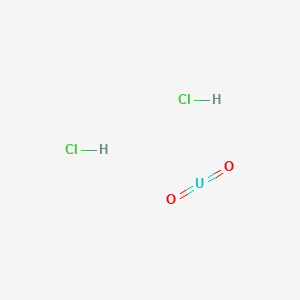


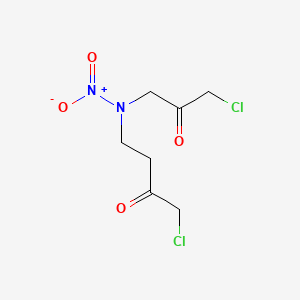
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)
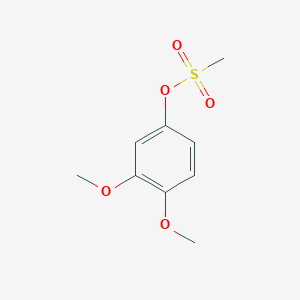
![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)
![4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride](/img/structure/B13741052.png)

